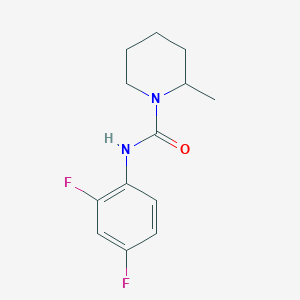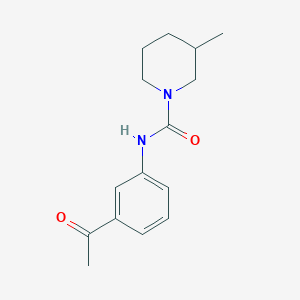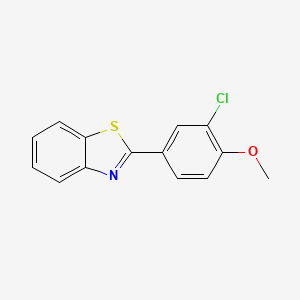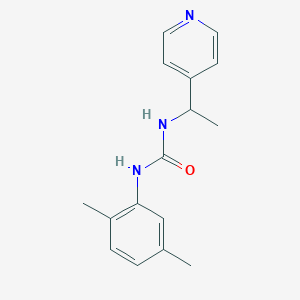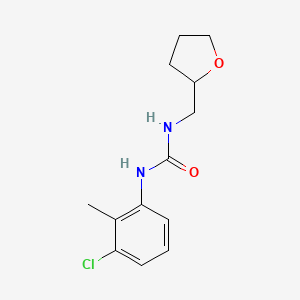
1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea, also known as CMU, is a chemical compound that has been widely used in scientific research. CMU belongs to the class of urea derivatives and has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science.
Applications De Recherche Scientifique
1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and reducing the expression of genes that promote cell proliferation. This compound has also been studied for its potential use as a herbicide, as it can inhibit the growth of weeds without harming crops.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway, which is required for the synthesis of DNA and RNA. By inhibiting DHODH, this compound can disrupt the synthesis of nucleic acids, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, reduce the expression of genes that promote cell proliferation, and inhibit the growth of weeds. This compound has also been shown to have anti-inflammatory effects, reduce oxidative stress, and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea in lab experiments is its well-established synthesis method and availability. This compound is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types, and caution should be taken when handling and using the compound.
Orientations Futures
There are several future directions for the study of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea. One area of research is the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the use of this compound as a herbicide in sustainable agriculture is an area of research that warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in various fields. The synthesis method of this compound is well-established, and the compound is readily available for scientific research. This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and weed growth. While there are limitations to the use of this compound, such as its potential toxicity, there are several future directions for the study of this compound.
Méthodes De Synthèse
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea involves the reaction of 3-chloro-2-methylphenyl isocyanate with 2-(oxolan-2-ylmethyl)amine. This reaction results in the formation of this compound as a white crystalline solid. The synthesis method of this compound has been well-established, and the compound is readily available for scientific research.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-11(14)5-2-6-12(9)16-13(17)15-8-10-4-3-7-18-10/h2,5-6,10H,3-4,7-8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILPIDYKQUTWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)




